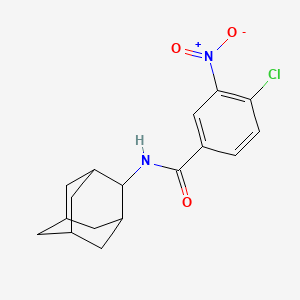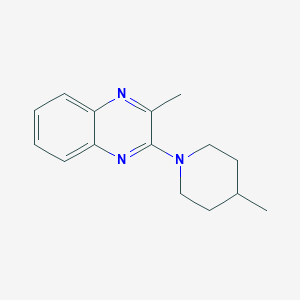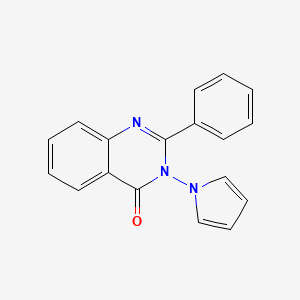
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide, commonly known as TAK-915, is a small molecule drug developed by Takeda Pharmaceuticals for the treatment of cognitive impairment associated with schizophrenia. TAK-915 is a selective positive allosteric modulator of the muscarinic M1 receptor, which plays a key role in cognitive function.
Mécanisme D'action
TAK-915 acts as a positive allosteric modulator of the muscarinic M1 receptor, which is involved in cognitive function. By binding to the M1 receptor, TAK-915 enhances the activity of acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function in animal models of schizophrenia, including measures of working memory, attention, and executive function. TAK-915 has also been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is critical for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-915 is its selectivity for the M1 receptor, which reduces the risk of off-target effects. However, TAK-915 has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the safety and efficacy of TAK-915 in humans are still being evaluated, and further studies are needed to determine its optimal dosing and duration of treatment.
Orientations Futures
Future research on TAK-915 could focus on several areas, including:
1. Further preclinical studies to explore the mechanism of action and potential therapeutic effects of TAK-915 in other cognitive disorders.
2. Clinical trials to evaluate the safety and efficacy of TAK-915 in humans with cognitive impairment associated with schizophrenia.
3. Studies to optimize the dosing and duration of treatment with TAK-915.
4. Exploration of potential combination therapies with TAK-915 to enhance its therapeutic effects.
5. Development of new positive allosteric modulators of the muscarinic M1 receptor with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of TAK-915 involves several steps, including the reaction of 3,4-diethoxybenzaldehyde with thiophene-2-carbaldehyde, followed by reduction and condensation reactions to form the final product. The synthesis method has been optimized to produce high yields of pure TAK-915.
Applications De Recherche Scientifique
TAK-915 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with schizophrenia. Preclinical studies have shown that TAK-915 can improve cognitive function in animal models of schizophrenia, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-20-15-8-7-13(10-16(15)21-4-2)11-17(19)18-12-14-6-5-9-22-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAVZXUEFILMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)



![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)